6-[4-(Diphenylmethyl)piperazin-1-yl]tetrazolo[1,5-b]pyridazine
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Overview
Description
6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE is a complex heterocyclic compound that features a unique combination of a piperazine ring fused with a tetraazolo-pyridazine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE typically involves the cyclization of heterocyclic diamines with nitrites or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the intramolecular cyclization of pyrazinyl hydrazones . Another approach involves the reaction of iodopropiolamides to form triazolopiperazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, such as polymers and fluorescent probes.
Mechanism of Action
The mechanism of action of 6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation or modulate signaling pathways related to inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its wide range of pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, exhibiting various biological activities.
1,2,3-Triazolo[1,5-a]pyrazines: Compounds with similar triazole-fused structures, used in medicinal chemistry and material science.
Uniqueness
6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE is unique due to its combination of a piperazine ring with a tetraazolo-pyridazine structure, which provides a versatile scaffold for chemical modifications and potential therapeutic applications. Its structural complexity and the ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C21H21N7 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)tetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C21H21N7/c1-3-7-17(8-4-1)21(18-9-5-2-6-10-18)27-15-13-26(14-16-27)20-12-11-19-22-24-25-28(19)23-20/h1-12,21H,13-16H2 |
InChI Key |
HJGHZFLJTBZJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=N3)C=C2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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